
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide is a chemical compound with the molecular formula C₁₂H₃₀NOSi*I and a molecular weight of 359.366 g/mol . This compound is characterized by the presence of a silyl group, a propyl chain, and an ammonium iodide moiety, making it a unique organosilicon compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide typically involves the reaction of (3-(Diethylmethylsilyl)propyl)dimethylamine with 2-iodoethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), and requires the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride, bromide, or cyanide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or silanes.
Substitution: Formation of corresponding halides or cyanides.
Applications De Recherche Scientifique
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty polymers and coatings
Mécanisme D'action
The mechanism of action of (3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylolpropionic acid: An organic compound with carboxyl and hydroxy groups, used in the production of polyurethanes.
Diisodecyl phthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide is unique due to its combination of a silyl group and an ammonium iodide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
84584-64-5 |
|---|---|
Formule moléculaire |
C12H30INOSi |
Poids moléculaire |
359.36 g/mol |
Nom IUPAC |
3-[diethyl(methyl)silyl]propyl-(2-hydroxyethyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C12H30NOSi.HI/c1-6-15(5,7-2)12-8-9-13(3,4)10-11-14;/h14H,6-12H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
RECWLFRRJSERHM-UHFFFAOYSA-M |
SMILES canonique |
CC[Si](C)(CC)CCC[N+](C)(C)CCO.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



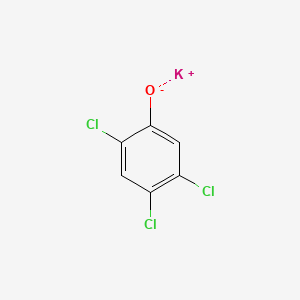
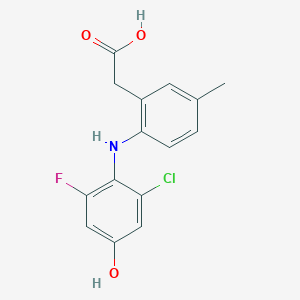
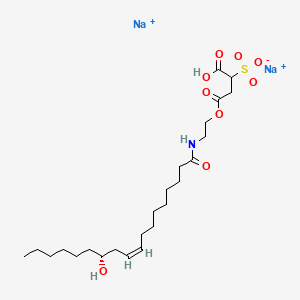
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)
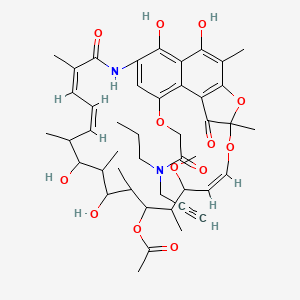

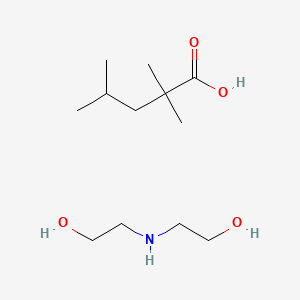



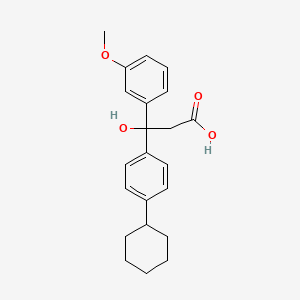
![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)

